rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis
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Overview
Description
rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis: This compound is a racemic mixture of two stereoisomers, containing a cyclopentane ring fused with a pyrazine ring, forming a cyclic imide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis can be achieved through several methods. One common approach involves the reaction of maleic anhydride with 1,2-diaminopropane under controlled conditions. Another method includes the reaction of succinic anhydride with ammonia. These reactions typically require specific temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity. This could include the use of advanced reactors and purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control.
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis
- Pyrido[2,3-b]pyrazine derivatives
Comparison: rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis is unique due to its specific cyclic imide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(4aS,7aR)-1,4,4a,5,7,7a-hexahydrofuro[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c9-5-6(10)8-4-2-11-1-3(4)7-5/h3-4H,1-2H2,(H,7,9)(H,8,10)/t3-,4+ |
InChI Key |
CYOJQICVAHJCCP-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CO1)NC(=O)C(=O)N2 |
Canonical SMILES |
C1C2C(CO1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
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